7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a small molecule inhibitor that targets specific protein-tyrosine kinases, particularly those belonging to the Src family kinases (SFKs) [ [], [] ]. SFKs play crucial roles in various cellular processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is implicated in numerous diseases, including cancer. This compound acts as a research tool for studying the biological functions of SFKs and their implications in disease development and progression.
Molecular Structure Analysis
The molecular structure of 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been determined using X-ray crystallography [ [], [] ]. These studies revealed its interaction with the ATP-binding site of target kinases, particularly Hck. The crystal structures provide valuable insights into the binding mode and structural features responsible for its inhibitory activity.
Mechanism of Action
7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine functions as an ATP-competitive inhibitor of SFKs, binding to the ATP-binding site within the kinase domain and preventing ATP binding and subsequent phosphorylation of downstream signaling molecules [ [], [] ]. This inhibition disrupts the signaling cascades mediated by SFKs, ultimately impacting cellular processes regulated by these kinases.
Applications
Investigating SFK function in embryonic stem cells: It has been instrumental in studying the role of SFKs, specifically Hck, in the self-renewal and differentiation of murine embryonic stem cells [ [] ].
Understanding drug resistance mechanisms in cancer: Studies utilizing this compound have helped unravel the mechanisms of acquired resistance to SFK inhibitors, particularly in the context of acute myeloid leukemia (AML) [ [] ]. These findings are crucial for developing more effective therapeutic strategies to combat drug resistance.
Elucidating signaling pathways in specific cancers: This compound has been employed to explore the signaling pathways downstream of BCR-ABL in chronic myeloid leukemia (CML) [ [], [] ]. By inhibiting SFKs, researchers gain insights into the specific roles of these kinases in CML development and progression.
Validating potential therapeutic targets: The use of 7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has helped validate Hck as a potential therapeutic target in CML. Its ability to induce apoptosis and inhibit the growth of CML cells highlights the therapeutic potential of targeting Hck [ [] ].
Related Compounds
SKF86002
Compound Description: SKF86002 is a small kinase inhibitor that becomes fluorescent upon binding to the ATP-binding sites of specific kinases, including p38α mitogen-activated protein kinase (p38α) []. This property makes it useful for identifying and characterizing kinase-ligand interactions.
Quercetin
Compound Description: Quercetin is a naturally occurring flavonoid with known inhibitory activity against several kinases [].
Relevance: While structurally distinct from 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, quercetin demonstrates the ability to displace SKF86002 from the ATP-binding site of Pim1, suggesting a shared mechanism of kinase inhibition []. This finding highlights the potential for diverse chemical scaffolds to target the ATP-binding site of kinases, including those related to 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Quinazoline Derivative
Compound Description: A quinazoline derivative, with its specific structure not disclosed in the provided papers, has been identified as a kinase inhibitor [].
Relevance: This quinazoline derivative, like 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can displace SKF86002 from the ATP-binding site of Pim1, indicating its potential as a kinase inhibitor []. The presence of a quinazoline scaffold in other known kinase inhibitors underscores the relevance of this chemical class in targeting kinases.
A-419259
Compound Description: A-419259 is a potent and selective pyrrolopyrimidine inhibitor of SFKs [, , , , , , , , , , , , ]. It exhibits inhibitory activity against various SFK members, including Hck, Fgr, Lyn, and c-Src. This compound has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and has been explored for its potential in disrupting SFK signaling pathways in various cellular contexts.
Relevance: A-419259 serves as a crucial point of reference due to its shared target, Hck, with 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The papers highlight A-419259's ability to inhibit Hck and other SFK members, providing insights into the biological effects of targeting these kinases. While both compounds target Hck, 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates a unique binding mode, as evidenced by its ability to displace SKF86002 from the ATP-binding site of Hck []. This distinct binding interaction might contribute to differences in potency or selectivity profiles between the two compounds.
Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative synthesized and evaluated for its inhibitory activity against SFKs []. It exhibits slight but non-selective inhibition against Fyn, Lyn, and c-Src but lacks inhibitory effects on Hck.
Imatinib
Compound Description: Imatinib is a selective ATP-competitive inhibitor of BCR-ABL kinase activity, a key driver in chronic myeloid leukemia (CML) [, , ]. Its introduction revolutionized CML treatment, but resistance remains a concern.
RK-20449
Compound Description: RK-20449 is a pyrrolo-pyrimidine derivative identified as a potent HCK inhibitor with promising activity against AML stem cells [, ].
TL02-59
Compound Description: TL02-59 is a multi-targeted tyrosine kinase inhibitor with activity against Flt3-ITD, Fes, Hck, and Lyn []. It exhibits potent growth-suppressive activity against AML cell lines and primary AML bone marrow samples.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A 419259 3Hcl(cas# 1435934-25-0) is an apoptosis inducing agent that inhibits Src family kinases (c-Src). A 419259 also induces apoptosis in CML cell ines and blocks Stat5 and Erk activation. Src family kinases are non-receptor tyrosine kinases with diverse roles in signal transduction and disease. A 419259 displays at least 1,000-fold selectivity for these enzymes over other kinases. A-419259 induces growth arrest and apoptosis in chronic myelogenous leukemia cell lines. It prevents differentiation while maintaining pluripotency in embryonic stem cells.
(+)-Strigolactone GR24 is the dextrorotary analogue of Strigolactone GR24, a terpenoid lactone that stimulates communication with arbuscular mycorrhizal fungi. It is also a plant hormone that stimulates and regulates shoot branching.